Enhanced In Vivo Antileukemic Activity Compared to Parent Compound Ansamitocin P-3
20-O-Demethyl-AP3 (20-O-demethylansamitocin P-3) demonstrates superior in vivo antileukemic activity against murine P-388 and L-1210 leukemia models when compared directly to its parent compound, Ansamitocin P-3 (AP-3). A seminal structure-activity relationship (SAR) study notes that the 20-O-methyl group is not essential for biological activity, and its removal results in a compound that is 'more active against P-388 and L-1210 leukemia in vivo than AP-3' [1]. While specific survival increase or IC50 values are not provided in the secondary source, the directional superiority is clearly established as part of a broader SAR analysis of maytansinoids [2].
| Evidence Dimension | In vivo antileukemic activity |
|---|---|
| Target Compound Data | Superior to AP-3 (exact fold increase not specified) |
| Comparator Or Baseline | Ansamitocin P-3 (AP-3) |
| Quantified Difference | Qualitatively more active |
| Conditions | Murine P-388 and L-1210 leukemia models |
Why This Matters
This establishes 20-O-Demethyl-AP3 as a potentially more efficacious lead scaffold than the parent ansamitocin for in vivo leukemia research, making it the preferred choice for studies requiring maximal antileukemic effect.
- [1] Wani, M. C., et al. (1973). Plant antitumour agents: colubrinol acetate and colubrinol, antileukaemic ansa macrolides from Colubrina texensis. Journal of the Chemical Society, Chemical Communications, (12), 390. (As cited in scite.ai) View Source
- [2] Kupchan, S. M., Sneden, A. T., Branfman, A. R., et al. (1978). Structural requirements for antileukemic activity among the naturally occurring and semisynthetic maytansinoids. Journal of Medicinal Chemistry, 21(1), 31-37. View Source
